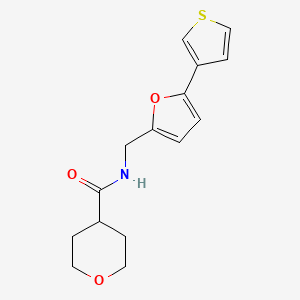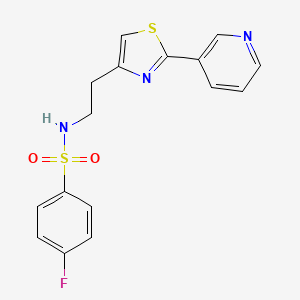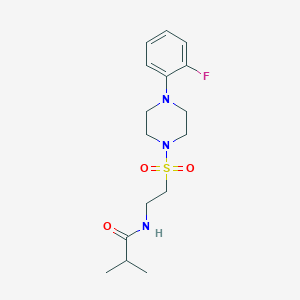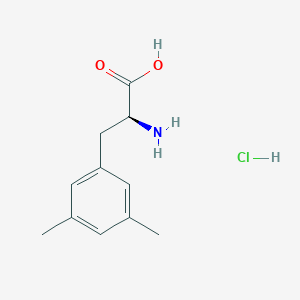
Fmoc-L-Cys(Aapam)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Fmoc-L-Cys(Aapam)-OH” is an Fmoc protected cysteine derivative . Cysteine is a versatile amino acid involved with many biological processes, including the formation of disulfide bonds, a critical component of protein structure .
Synthesis Analysis
The direct Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins via native chemical ligation (NCL) remains a challenge in the field . A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester N fi rearrangement was developed . The synthesis of this new device can be fully automated using inexpensive commercially available materials and does not require any post-synthetic steps prior to NCL .Molecular Structure Analysis
The molecular structure of “Fmoc-L-Cys(Aapam)-OH” is complex due to the presence of the Fmoc protecting group. The Fmoc group is a fluorenylmethyloxycarbonyl protecting group, which protects the amine functionality during peptide synthesis .Chemical Reactions Analysis
The chemical reactions involving “Fmoc-L-Cys(Aapam)-OH” are primarily its incorporation into peptides via amide bond formation . The Fmoc group can be removed under basic conditions, allowing the free amine to react with the next amino acid in the sequence .Physical And Chemical Properties Analysis
The physical and chemical properties of “Fmoc-L-Cys(Aapam)-OH” are largely determined by the Fmoc protecting group and the cysteine residue. The Fmoc group is non-polar and aromatic, while the cysteine residue contains a polar thiol group .科学的研究の応用
Peptide Synthesis
“Fmoc-L-Cys(Aapam)-OH” is an Fmoc protected cysteine derivative potentially useful for proteomics studies, and solid phase peptide synthesis techniques . The Fmoc group is a common protecting group used in the synthesis of peptides, which are chains of amino acids. It allows for the selective addition of amino acids in peptide synthesis .
Protein Science
The Fmoc protecting group has been used extensively in protein science . It enables the protection and subsequent deprotection of the cysteine thiol group, facilitating the synthesis of complex disulfide-rich peptides and the semi-synthesis of proteins .
Protein Labelling
Fmoc-L-Cys(Aapam)-OH can be used in protein labelling in vitro and in vivo . The Fmoc group can be removed under specific conditions, revealing the cysteine residue, which can then be labelled with various probes for imaging or tracking .
Gelation Capability
Fmoc-L-Cys(Aapam)-OH can be used in the synthesis of peptidomimetics with gelation capabilities . The Fmoc group promotes the formation of thermo-reversible organogels in a number of organic solvents .
Self-Assembly Studies
The Fmoc group in Fmoc-L-Cys(Aapam)-OH can drive the self-assembly of peptidomimetics . This is useful in studying the self-assembly mechanisms of peptides and proteins, which is important in understanding biological processes and designing new materials .
Structure Determination
Fmoc-L-Cys(Aapam)-OH can be used in the synthesis of peptidomimetics for structure determination studies . The Fmoc group can influence the secondary structure of the peptidomimetics, which can be studied using techniques like X-ray diffraction, FT-IR, and circular dichroism .
作用機序
Target of Action
Fmoc-L-Cys(Aapam)-OH is a derivative of the amino acid cysteine, which is involved in many biological processes, including the formation of disulfide bonds, a critical component of protein structure . The primary targets of this compound are proteins that require cysteine for their structure and function.
Mode of Action
The compound interacts with its targets through the process of solid-phase peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group in the compound acts as a protective group for the cysteine thiol group, enabling a vast array of peptide and protein chemistry . This protection facilitates the synthesis of complex disulfide-rich peptides and proteins .
Biochemical Pathways
The compound affects the biochemical pathways involved in protein synthesis. Specifically, it plays a role in the convergent synthesis of proteins via native chemical ligation (NCL), a process that remains a challenge in the field . The compound’s interaction with these pathways results in the formation of peptide a-thioesters, key intermediates for the convergent synthesis of proteins .
Result of Action
The molecular and cellular effects of Fmoc-L-Cys(Aapam)-OH’s action are primarily related to protein synthesis. By facilitating the synthesis of complex disulfide-rich peptides and proteins, the compound contributes to the structural and functional diversity of proteins in the cell .
Action Environment
The action, efficacy, and stability of Fmoc-L-Cys(Aapam)-OH can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s ability to form organogels . Additionally, the presence of other chemicals, such as solvents used in peptide synthesis, can also impact the compound’s action .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[[2-[4-(prop-2-enoxycarbonylamino)phenyl]acetyl]amino]methylsulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O7S/c1-2-15-40-30(38)33-21-13-11-20(12-14-21)16-28(35)32-19-42-18-27(29(36)37)34-31(39)41-17-26-24-9-5-3-7-22(24)23-8-4-6-10-25(23)26/h2-14,26-27H,1,15-19H2,(H,32,35)(H,33,38)(H,34,39)(H,36,37)/t27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTAPVNFMRNJLH-MHZLTWQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1=CC=C(C=C1)CC(=O)NCSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NC1=CC=C(C=C1)CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Cys(Aapam)-OH | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[cyano(phenyl)amino]-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide](/img/structure/B2879625.png)


![1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2879628.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2879634.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-chloro-5-nitrobenzoate](/img/structure/B2879636.png)


![3-{6-Methylimidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B2879640.png)
![1-[5-Butanoyl-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one](/img/structure/B2879641.png)


